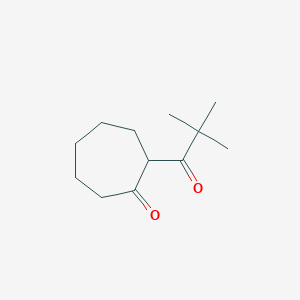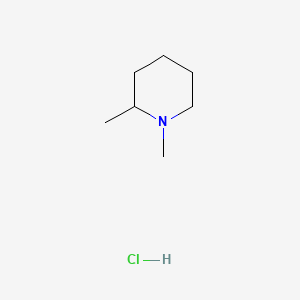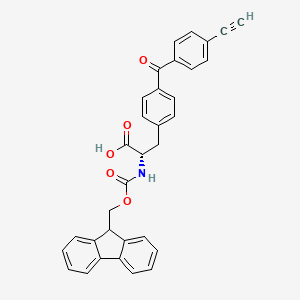![molecular formula C8H12F3NO2S B13344102 Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is a complex organic compound characterized by its unique trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide typically involves radical trifluoromethylation. This process includes the formation of carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the production of such complex chemicals .
Chemical Reactions Analysis
Types of Reactions
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide has numerous scientific research applications:
Mechanism of Action
The mechanism by which Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity for its targets. The pathways involved may include various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
- Trifluoroacetimidoyl halides
Uniqueness
Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications where enhanced stability and bioavailability are desired .
Properties
Molecular Formula |
C8H12F3NO2S |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(4aR,7aR)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
OPHIIKVCMHAKIY-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@@]2(CNC[C@@H]2S(=O)(=O)C1)C(F)(F)F |
Canonical SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
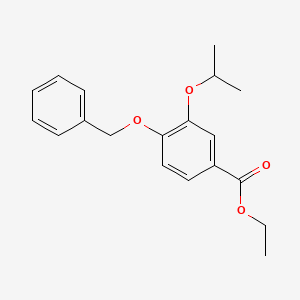
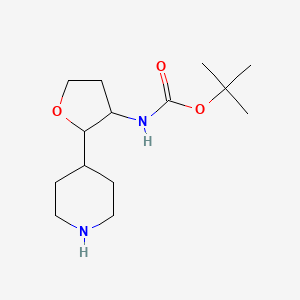
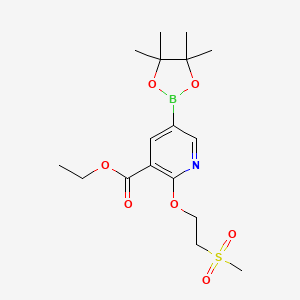
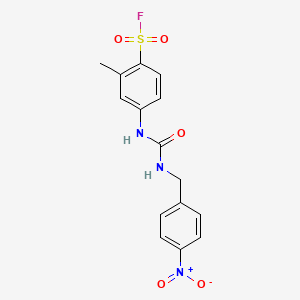
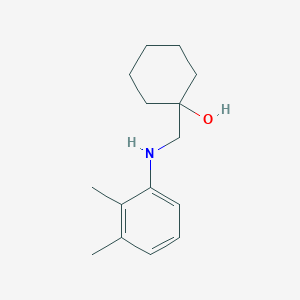
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
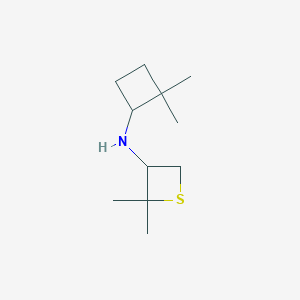
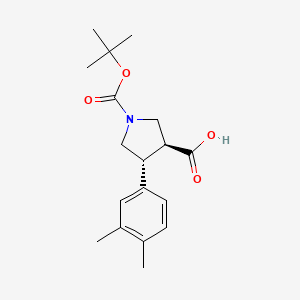
![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
